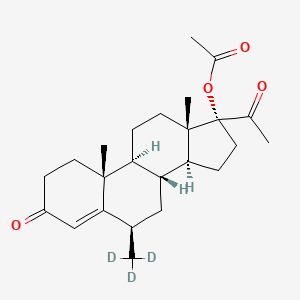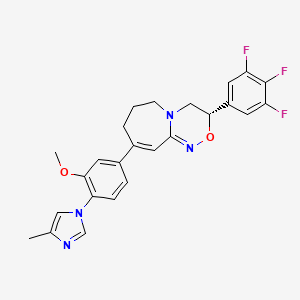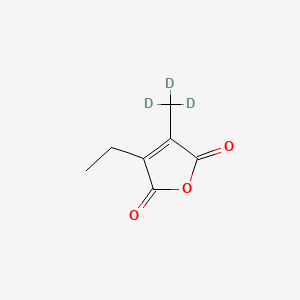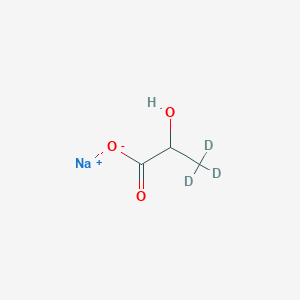
Sodium DL-Lactate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El DL-Lactato de sodio-d3 es una forma marcada con deuterio del lactato de sodio, donde los átomos de hidrógeno en la molécula de lactato se reemplazan con deuterio. Este compuesto se utiliza a menudo en la investigación científica como un compuesto marcado con isótopos estables, lo que permite un seguimiento y análisis precisos en varios estudios bioquímicos y metabólicos. El DL-Lactato de sodio-d3 es particularmente valioso en estudios que involucran vías metabólicas, ya que se puede utilizar para rastrear el destino del lactato en sistemas biológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de DL-Lactato de sodio-d3 generalmente implica la deuteración del ácido láctico seguida de la neutralización con hidróxido de sodio. Los pasos generales son los siguientes:
Deuteración del ácido láctico: El ácido láctico se trata con óxido de deuterio (D2O) para reemplazar los átomos de hidrógeno con deuterio.
Neutralización: El ácido láctico deuterado se neutraliza luego con hidróxido de sodio (NaOH) para formar DL-Lactato de sodio-d3.
Métodos de producción industrial: En un entorno industrial, la producción de DL-Lactato de sodio-d3 sigue pasos similares pero a mayor escala. El proceso involucra:
Fermentación: El ácido láctico se produce mediante la fermentación de carbohidratos por bacterias del ácido láctico.
Deuteración: El ácido láctico se somete luego a deuteración utilizando óxido de deuterio.
Neutralización y purificación: El ácido láctico deuterado se neutraliza con hidróxido de sodio y el DL-Lactato de sodio-d3 resultante se purifica para lograr la concentración y pureza deseadas.
Análisis De Reacciones Químicas
Tipos de reacciones: El DL-Lactato de sodio-d3 puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El DL-Lactato de sodio-d3 puede oxidarse a piruvato en presencia de agentes oxidantes.
Reducción: Puede reducirse de nuevo a ácido láctico en condiciones reductoras.
Sustitución: El ion lactato puede participar en reacciones de sustitución, donde el grupo hidroxilo es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar diversos reactivos dependiendo de la sustitución deseada, como agentes halogenantes para reacciones de halogenación.
Productos principales:
Oxidación: El producto principal es el piruvato.
Reducción: El producto principal es el ácido láctico.
Sustitución: Los productos varían según el sustituyente introducido.
Aplicaciones Científicas De Investigación
El DL-Lactato de sodio-d3 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como trazador en estudios de vías metabólicas y cinética enzimática.
Biología: Se emplea en estudios de cultivo celular para investigar procesos metabólicos y producción de energía.
Medicina: Se utiliza en estudios metabólicos para comprender los mecanismos de las enfermedades y los efectos de las intervenciones terapéuticas.
Industria: Se aplica en la producción de compuestos deuterados para su uso en productos farmacéuticos y otras industrias químicas.
Mecanismo De Acción
El mecanismo de acción del DL-Lactato de sodio-d3 implica su participación en vías metabólicas donde el lactato es un intermedio clave. En los sistemas biológicos, el lactato se produce a partir del piruvato mediante la acción de la lactato deshidrogenasa. El DL-Lactato de sodio-d3, al ser un análogo marcado con deuterio, sigue las mismas vías metabólicas, lo que permite a los investigadores rastrear su movimiento y transformación dentro de las células. El etiquetado con deuterio proporciona una señal distinta que se puede detectar mediante diversas técnicas analíticas, como la espectroscopia de resonancia magnética nuclear (RMN) y la espectrometría de masas.
Compuestos similares:
L-Lactato de sodio-3,3,3-d3: Este es un isómero estereoisómero del DL-Lactato de sodio-d3, donde solo el isómero L está deuterado.
Ácido láctico-d3: La forma deuterada del ácido láctico sin el ion sodio.
Lactato de sodio: La forma no deuterada del DL-Lactato de sodio-d3.
Singularidad: El DL-Lactato de sodio-d3 es único debido a su etiquetado con deuterio, lo que lo convierte en una herramienta invaluable para rastrear vías metabólicas y estudiar procesos bioquímicos con alta precisión. La presencia de ambos isómeros D y L permite estudios exhaustivos de mezclas racémicas en sistemas biológicos.
Comparación Con Compuestos Similares
Sodium L-Lactate-3,3,3-d3: This is a stereoisomer of Sodium DL-Lactate-d3, where only the L-isomer is deuterated.
Lactic Acid-d3: The deuterated form of lactic acid without the sodium ion.
Sodium Lactate: The non-deuterated form of this compound.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it an invaluable tool for tracing metabolic pathways and studying biochemical processes with high precision. The presence of both D- and L-isomers allows for comprehensive studies of racemic mixtures in biological systems.
Propiedades
Fórmula molecular |
C3H5NaO3 |
|---|---|
Peso molecular |
115.08 g/mol |
Nombre IUPAC |
sodium;3,3,3-trideuterio-2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i1D3; |
Clave InChI |
NGSFWBMYFKHRBD-NIIDSAIPSA-M |
SMILES isomérico |
[2H]C([2H])([2H])C(C(=O)[O-])O.[Na+] |
SMILES canónico |
CC(C(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


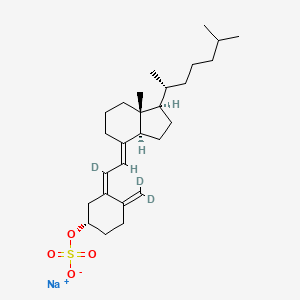
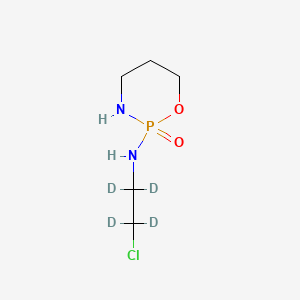
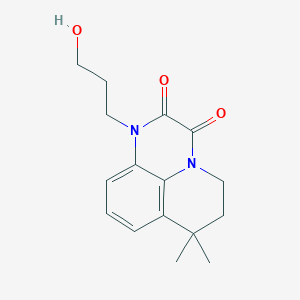
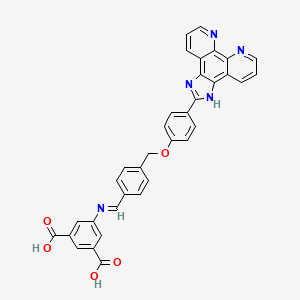

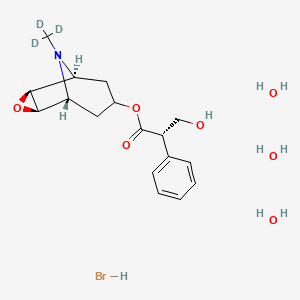

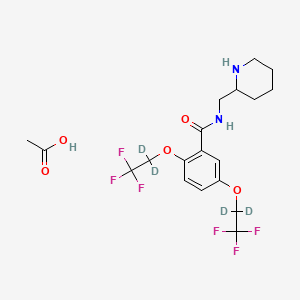
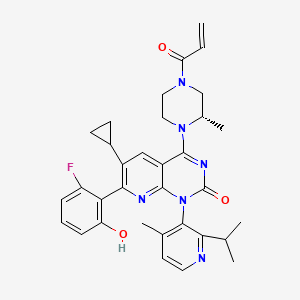

![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
